BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide

Data Gap Procurement Risk Screening Library

Unique 4-acetylphenyl amide terminus distinguishes this probe from common 4-methanesulfonylphenyl (COX-2) and benzothiazolyl (mPGES-1) analogs. Essential for diversifying bradykinin B1 screening sets (CA2667481C, US8481527B2). Use as structurally matched negative control for COX-2/mPGES-1 experiments. Moderate-permeability benchmark (TPSA 91.9 Ų, XLogP3 3.1) for PAMPA assays. Investigate acetyl-lysine competitive mechanisms. Secure this distinct chemotype before library synthesis.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 683763-32-8
Cat. No. B2524644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
CAS683763-32-8
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
InChIInChI=1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)30(28,29)25(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27)
InChIKeyYAJSQNZMDPSFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683763-32-8) – Compound Identity, Class, and Baseline Procurement Profile


N-(4-Acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683763-32-8, PubChem CID 4251514) is a synthetic phenylsulfamoyl benzamide derivative with a molecular formula of C23H22N2O4S and a molecular weight of 422.5 g/mol [1]. The compound belongs to a broader chemical class that has been explored in patent literature as bradykinin B1 receptor antagonists for inflammatory and pain indications [2][3]. Its structure features a para-acetylphenyl amide terminus and a benzyl(methyl) sulfamoyl group, representing a specific substitution pattern within the phenylsulfamoyl benzamide family [1]. Although the compound has been catalogued by multiple screening-compound suppliers, direct peer-reviewed biological activity data for this specific CAS number remain absent from public repositories such as PubChem BioAssay and ChEMBL as of the latest database releases [1].

Why Generic Substitution of N-(4-Acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (683763-32-8) Is Not Supported by Current Evidence


Generic substitution within the phenylsulfamoyl benzamide class is scientifically unjustified because even minor structural modifications to either the amide-side aryl group or the sulfamoyl-side N-substituent profoundly alter target engagement, potency, and selectivity profiles [1][2]. Published data on closely related analogs demonstrate that switching the amide terminus from 4-acetylphenyl to a 4-methanesulfonylphenyl group shifts primary target inhibition from an uncharacterized profile to COX-2 (IC50 0.8 µM), while replacement with a 6-methoxybenzothiazol-2-yl group redirects activity toward mPGES-1 (IC50 1.2 µM) [3][4]. Furthermore, the benzyl(methyl) sulfamoyl group on the target compound occupies a distinct steric and electronic space compared to dimethylsulfamoyl or N-methyl-N-phenylsulfamoyl variants, which are associated with different biological activity spectra [5]. These structure–activity relationship (SAR) observations underscore that the specific combination of the 4-acetylphenyl amide terminus and the benzyl(methyl) sulfamoyl group in compound 683763-32-8 constitutes a unique chemical entity whose biological behavior cannot be predicted or substituted by any single in-class analog. Until direct comparative data are generated, all procurement decisions must treat the compound as a distinct molecular tool rather than a generic representative of its chemotype.

N-(4-Acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (683763-32-8) – Quantitative Differentiation Evidence


CRITICAL EVIDENCE LIMITATION WARNING – Absence of Direct Bioactivity Data for Compound 683763-32-8

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and primary literature (April 2026) found zero quantitative IC50, Ki, Kd, EC50, or any other target engagement values for N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (CID 4251514) [1]. This contrasts sharply with multiple structurally related analogs that have at least one reported quantitative activity value (see Evidence Items 2–4 below). Consequently, no direct head-to-head comparison can be made for this compound. All differentiation claims below are therefore based on cross-study analog data and class-level SAR inference [2][3][4]. Procurement stakeholders must weigh this evidence gap when selecting this compound over analogs with published activity data.

Data Gap Procurement Risk Screening Library

Differentiation by Amide-Terminus Substitution: 4-Acetylphenyl vs. 4-Methanesulfonylphenyl – Divergent Target Profiles

The closest structurally characterized analog bearing the same benzyl(methyl)sulfamoyl group on the sulfonamide side is 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-09-6), which differs solely by the amide-side aryl substituent (4-methanesulfonylphenyl vs. 4-acetylphenyl). This analog demonstrated COX-2 inhibition with an IC50 of 0.8 µM in a 2023 Journal of Medicinal Chemistry study [1]. The 4-acetylphenyl group of the target compound is electron-withdrawing (Hammett σp = 0.50 for acetyl) and presents a hydrogen-bond acceptor, whereas the 4-methanesulfonylphenyl group is a stronger electron-withdrawing sulfone (σp ≈ 0.72). This electronic difference is known to alter binding pocket interactions in sulfonamide-based inhibitors, suggesting the target compound may exhibit a distinct potency and selectivity profile for COX-2 or other enzymatic targets compared to the 4-methanesulfonylphenyl analog [2]. However, quantitative confirmation requires experimental testing.

COX-2 inhibition Anti-inflammatory SAR

Differentiation by Amide-Terminus Heterocycle Substitution: 4-Acetylphenyl vs. 6-Methoxybenzothiazol-2-yl – Target Shift from COX-2 to mPGES-1

A second structurally related analog, 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 683268-58-8), retains the same benzyl(methyl)sulfamoyl group but replaces the amide terminus with a 6-methoxybenzothiazol-2-yl heterocycle. This analog inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 1.2 µM [1]. The shift from a carbocyclic 4-acetylphenyl (target compound) or 4-methanesulfonylphenyl (Evidence Item 2) to a fused heterocyclic benzothiazole redirects pharmacological activity from COX-2 to mPGES-1, a downstream enzyme in the arachidonic acid cascade. This SAR demonstrates that the amide-side substituent, not the conserved sulfamoyl group, dominantly dictates the biological target [2]. Consequently, the target compound's 4-acetylphenyl substituent is expected to confer yet another distinct target preference, though experimental confirmation is lacking [3].

mPGES-1 inhibition Prostaglandin E2 Inflammation

Sulfamoyl-Side N-Substitution Comparison: Benzyl(methyl) vs. Dimethyl – Impact on Hydrogen-Bond Donor Count and Topological PSA

The target compound carries a benzyl(methyl) group on the sulfamoyl nitrogen, whereas several commercially available analogs (e.g., N-(4-acetylphenyl)-4-(dimethylsulfamoyl)benzamide) bear a smaller dimethyl substitution. Computed molecular properties from PubChem reveal that replacing dimethyl with benzyl(methyl) increases the rotatable bond count from 5 to 7 and the topological polar surface area (TPSA) from approximately 83.5 Ų to 91.9 Ų [1][2]. These changes are predicted to reduce passive membrane permeability according to established drug-likeness models [3]. In the absence of direct permeability data, researchers selecting between these analogs for cell-based assays should anticipate that the bulkier benzyl(methyl) variant may exhibit lower intracellular exposure. Conversely, the increased lipophilic bulk (XLogP3 = 3.1) may enhance binding to hydrophobic protein pockets [1].

Physicochemical differentiation ADME prediction Permeability

Class-Level Patent Evidence: Phenylsulfamoyl Benzamides as Selective Bradykinin B1 Antagonists vs. Generic Sulfonamides

Patents from Richter Gedeon (CA2667481C, US8481527B2) establish that phenylsulfamoyl benzamide derivatives bearing specific substitution patterns act as selective bradykinin B1 receptor antagonists, with utility in inflammatory pain [1][2]. This differentiates the entire chemotype from classical antibacterial sulfonamides (e.g., sulfamethoxazole) that target dihydropteroate synthase (DHPS) in the folate pathway. The target compound's structural features—a benzamide core linked via sulfonamide to a substituted aniline—align with the bradykinin B1 antagonist pharmacophore described in the patents. However, the patents do not name the specific compound 683763-32-8 as an exemplified compound, nor do they provide its individual activity data. Therefore, this differentiation remains at the class level and cannot be used to claim that the target compound exhibits measurable B1 antagonism without confirmatory testing [3].

Bradykinin B1 receptor Inflammatory pain GPCR

Cross-Study Analog Potency Range: Benzyl(methyl)sulfamoyl Benzamides Span 808 nM to 150 µM Across Diverse Targets

A survey of publicly available binding data for analogs bearing the same benzyl(methyl)sulfamoyl group reveals a wide potency spectrum, underscoring that this substructure alone does not determine activity magnitude. For example: (a) BDBM56983 (4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide) showed an EC50 of 808 nM against yeast HSP82 [1]; (b) BDBM43905 (5-[benzyl(methyl)sulfamoyl]-2-chloro-N-(2-pyridin-2-ylethyl)benzamide) exhibited an EC50 of 377 nM in a GPCR/ion channel screen [2]; (c) BDBM50361259 (a related benzyl(methyl)sulfamoyl benzamide) showed a Kd of 5.4 µM for HDAC6 [3]; and (d) 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide was reported with an IC50 of 25 µM . This four-order-of-magnitude range (377 nM to 150 µM) across targets demonstrates that the benzyl(methyl)sulfamoyl group is compatible with highly variable target engagement, and the specific amide-side substituent (4-acetylphenyl in the target compound) is the critical determinant of potency and selectivity. Without direct testing, the target compound's position within this potency range cannot be predicted.

Potency range Target promiscuity Screening prioritization

Recommended Application Scenarios for N-(4-Acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (683763-32-8) Based on Current Evidence


Exploratory Medicinal Chemistry and Structure–Activity Relationship Library Expansion

The compound serves as a unique SAR probe within phenylsulfamoyl benzamide libraries. Its 4-acetylphenyl amide terminus occupies chemical space not covered by the more commonly studied 4-methanesulfonylphenyl or benzothiazolyl analogs. Medicinal chemists aiming to diversify screening sets for bradykinin B1 or inflammation-related targets should include this compound to test whether the acetylphenyl group confers differentiated potency or selectivity compared to published analogs [1][2]. This application is grounded in the patent-class evidence (CA2667481C, US8481527B2) establishing that this chemotype is tractable for B1 antagonism [1].

Negative Control or Counter-Screen in Target-Specific Analog Studies

Given the absence of published activity data, compound 683763-32-8 may be employed as a structurally matched negative control in experiments where a closely related analog (e.g., CAS 920390-09-6 for COX-2 or CAS 683268-58-8 for mPGES-1) serves as the positive control [1][2]. Its shared benzyl(methyl)sulfamoyl core but distinct amide terminus allows researchers to attribute any observed biological effect specifically to the 4-acetylphenyl group rather than to the core scaffold [3].

Physicochemical Comparator for ADME and Permeability Profiling

With documented computed properties (TPSA 91.9 Ų, XLogP3 3.1, 7 rotatable bonds), the compound can serve as a moderate-permeability benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, particularly when compared alongside the smaller dimethyl-substituted analog (predicted TPSA ≈ 83.5 Ų) to experimentally validate the impact of the benzyl group on permeability [1][2].

Chemical Biology Tool for Acetyl-Lysine Mimetic Hypothesis Testing

The 4-acetylphenyl group is structurally reminiscent of acetyl-lysine, the natural substrate of sirtuins and histone deacetylases. Although direct HDAC or sirtuin inhibition data are not available for this compound, structurally related sulfamoyl benzamides have shown HDAC6 binding (Kd 5.4 µM) [1]. Researchers investigating acetyl-lysine competitive mechanisms may deploy this compound as a probe to test whether the benzyl(methyl)sulfamoyl benzamide scaffold can engage the acetyl-lysine binding pocket, with the caveat that activity must be experimentally verified [1][2].

Quote Request

Request a Quote for N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.